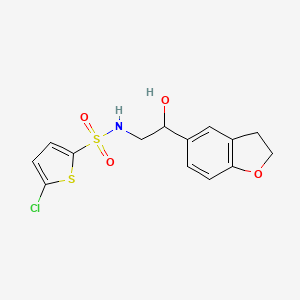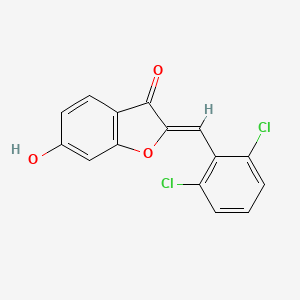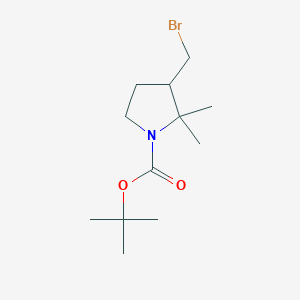![molecular formula C23H29BrN2O3 B2557106 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106770-59-5](/img/structure/B2557106.png)
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C23H29BrN2O3 and its molecular weight is 461.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mechanistic Insights in Acidolysis
The compound's structural relevance was highlighted in the study of β-O-4 bond cleavage during acidolysis of lignin model compounds. The research emphasized the unique mechanism of C6-C2-type model compounds, distinct from their C6-C3 analogs. The study's findings regarding the hydride transfer mechanism and the identification of an enol ether compound in the acidolysis process underscore the compound's significance in understanding chemical reaction pathways in lignin model compounds (T. Yokoyama, 2015).
Pharmacological Transformations and CNS Applications
The compound's framework is closely related to classes like imidazoles and benzimidazoles, known for their central nervous system (CNS) applications. Literature indicates the potential of these frameworks in synthesizing more potent CNS drugs, highlighting the importance of azole groups like imidazole, imidazothiazole, and benzimidazole in CNS effects. The review suggests that structural modifications in these compounds could lead to improved treatments for CNS diseases, reflecting the potential of related structures like 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide in medicinal chemistry (S. Saganuwan, 2020).
Chemical and Biological Properties of Azole Derivatives
The compound's relation to azole derivatives like imidazoles and its phosphorylated versions was reviewed, focusing on synthesis methods and their significant chemical and biological properties. This review underlines the compound's potential in the development of substances with varied biological activities, such as insectoacaricidal, anti-blastic, and neurodegenerative properties, among others. The systematic study of such compounds paves the way for the discovery and synthesis of novel drugs and therapeutic agents, leveraging the unique properties of the azole ring and its derivatives (E. Abdurakhmanova et al., 2018).
Implications in Antioxidant Capacity Assessment
The compound's structural framework shares similarity with imidazole derivatives, which are key in understanding antioxidant capacity assays. The review of ABTS/potassium persulfate decolorization assay elucidates the reaction pathways of antioxidants, including those of phenolic nature. This knowledge is essential for assessing and comparing antioxidant capacities, which could be influential in fields such as food engineering, pharmacology, and environmental sciences. The detailed study of such structural frameworks aids in the development of accurate and reliable assays for antioxidant capacity measurement (I. Ilyasov et al., 2020).
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N2O3.BrH/c1-17-9-6-7-10-19(17)24-16-23(26,25-14-8-4-5-11-22(24)25)18-12-13-20(27-2)21(15-18)28-3;/h6-7,9-10,12-13,15,26H,4-5,8,11,14,16H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELAGQNIPVGQBU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2CCCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-Fluorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2557023.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2557027.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2557029.png)
![4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2557030.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2557031.png)


![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2557034.png)

![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2557043.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2557044.png)
